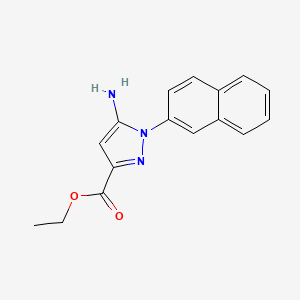

Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-naphthalen-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-15(17)19(18-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRSNMGWCMUXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate typically involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Cyclization: Cyclization reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Carboxylic acid derivatives.

Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate, exhibit significant anticancer properties. A study highlighted that compounds with pyrazole scaffolds can inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. The introduction of naphthyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development as anticancer agents .

1.2 Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). It shows potential as a modulator of G-protein-coupled receptors (GPCRs), which are critical in treating CNS disorders such as anxiety, depression, and schizophrenia. Its selective activity suggests it could lead to fewer side effects compared to traditional therapies .

1.3 Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, highlighting their potential as new antimicrobial agents. The mechanism often involves interference with bacterial cell wall synthesis or function .

Agricultural Chemistry Applications

2.1 Pesticide Development

The compound's structure is similar to other known pesticides, suggesting its potential use in agricultural applications. Pyrazole derivatives are frequently employed in the synthesis of insecticides due to their effectiveness against pests while maintaining lower toxicity to mammals. This compound could be developed into a new class of environmentally friendly pesticides .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Understanding the crystal structure of this compound is crucial for optimizing its pharmacological properties. Recent studies have provided detailed insights into its molecular conformation, which is essential for predicting its interaction with biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Comparative Data for Ethyl 5-Amino-1-(Substituted)Pyrazole-3/4-Carboxylates

Substituent Effects on Physical and Chemical Properties

- 2-Naphthyl vs. 4-Fluorophenyl: The naphthyl group increases molecular weight (281.31 vs. The 4-fluorophenyl analog exhibits a defined melting point (153–154°C), suggesting higher crystallinity due to fluorine’s electronegativity and compact structure .

- Heterocyclic vs. Aromatic Substituents : The 6-chloropyridazin-3-yl group introduces a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions and solubility in polar solvents compared to purely aromatic substituents .

- Polar Functional Groups : The 2-hydroxyethyl substituent (C₈H₁₃N₃O₃) significantly reduces molecular weight (199.21) and increases polarity, likely improving aqueous solubility and pharmacokinetic properties .

Crystallographic and Structural Insights

- Planarity and Packing : The 2-naphthyl and 6-chloropyridazin-3-yl analogs exhibit planar pyrazole cores, with dihedral angles between substituents and the core ranging from 3.09° to 10°, minimizing steric strain. These compounds form dimeric or polymeric structures via N–H⋯N and C–H⋯N hydrogen bonds, as observed in crystal structures resolved using SHELX .

- Void Analysis : Tools like Mercury CSD facilitate the visualization of intermolecular interactions and packing patterns, critical for understanding solubility and stability .

Biological Activity

Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The key steps include:

- Starting Materials : Ethyl 5-amino-1H-pyrazole-3-carboxylate and 2-naphthyl halides.

- Reagents : Basic conditions (e.g., sodium hydride or potassium carbonate) and polar aprotic solvents (e.g., dimethylformamide).

- Conditions : Elevated temperatures to facilitate nucleophilic substitution reactions.

The reaction mechanism primarily involves nucleophilic attack by the pyrazole nitrogen on the electrophilic carbon of the naphthyl halide, leading to the formation of the desired product.

Biological Mechanisms and Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

The compound has shown significant activity against various cancer cell lines through its ability to inhibit specific kinases involved in cell proliferation. Notably, it has demonstrated nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibits FGFRs involved in cancer cell proliferation | FGFR1: 46 nM, FGFR2: 41 nM |

2. Antimicrobial Effects

This compound interacts with bacterial enzymes, leading to potential antimicrobial activity against various pathogens. The effectiveness varies depending on the strain tested.

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate inflammatory pathways through enzyme inhibition, although specific IC50 values for anti-inflammatory activity have not been reported.

Case Studies and Research Findings

Recent research highlights the efficacy of this compound in various biological assays:

- Cancer Cell Proliferation : In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cells by targeting FGFRs.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes associated with inflammatory responses and microbial resistance.

Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its unique dual-ring structure that enhances its versatility in biological applications.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | Pyrazole only | Limited versatility in biological applications |

| 5-Amino-1-(2-naphthyl)-pyrazole-3-carboxylic acid | Carboxylic acid instead of ester | Different solubility and reactivity |

| Quinoline derivatives | Lacks pyrazole moiety | Limited chemical reactions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate?

- Answer: The compound can be synthesized via condensation reactions, such as reacting ethyl 2-cyano-3-ethoxyacrylate with sulfonylhydrazides, followed by cyclocondensation with urea or thiourea derivatives . Electrochemical aromatization methods, as described in recent studies, may also be applied to optimize yields and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer: Key techniques include:

- 1H and 13C NMR for structural confirmation of the pyrazole ring and substituents .

- LC-MS to verify molecular weight and purity .

- Single-crystal X-ray diffraction for unambiguous structural determination, supported by software like SHELX for refinement .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

- Answer: While direct data for this compound is limited, analogs suggest:

- Molecular weight : ~315 g/mol (based on similar pyrazole derivatives) .

- Stability : Store under inert conditions (e.g., nitrogen atmosphere) to avoid decomposition, as pyrazole derivatives may release hazardous byproducts like nitrogen oxides under heat .

Advanced Research Questions

Q. How can structural elucidation challenges be addressed using crystallographic tools?

- Answer:

- SHELX : Use for refining X-ray data to resolve ambiguities in bond lengths and angles, particularly for the naphthyl and pyrazole moieties .

- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking between naphthyl groups) to validate structural models .

- SIR97 : Employ direct methods for phase determination in cases of low-resolution data .

Q. What strategies optimize the yield of pyrazole derivatives during synthesis?

- Answer:

- Reaction conditions : Optimize temperature (e.g., 80°C in DMA for 10 hours) and catalysts (e.g., K2CO3) to enhance cyclization efficiency .

- High-throughput screening : Test diverse solvents (e.g., DMF vs. THF) and substituents to identify ideal reaction pathways .

Q. How do substituents on the pyrazole ring influence biological activity, such as NO release?

- Answer:

- Structure-activity relationship (SAR) studies : Modify the 2-naphthyl group or ester moiety to assess changes in NO-release profiles using in vitro assays (e.g., Griess method) .

- Electrochemical methods : Investigate redox properties to correlate substituent effects with electron-donating/withdrawing capabilities .

Q. What are the best practices for ensuring compound stability during storage and experiments?

- Answer:

- Storage : Use amber vials at –20°C under nitrogen to prevent hydrolysis of the ester group .

- Decomposition monitoring : Regularly analyze via TGA or DSC to detect thermal degradation products (e.g., CO, HCl) .

- Incompatibility avoidance : Avoid strong oxidizers, as pyrazole derivatives may form reactive intermediates .

Contradictory Data Considerations

- While some analogs (e.g., Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate) are classified as non-hazardous , others lack toxicity data. Assume caution by default: use fume hoods and personal protective equipment (PPE) during handling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.